N-Boc-Aminoethane-SS-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-4-5-15-16-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJKNSBSDTWTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc Aminoethane Ss Acetic Acid and Its Chiral Analogues
Enantioselective and Diastereoselective Synthetic Pathways to N-Boc-Aminoethane-SS-acetic Acid Scaffolds
The precise control of stereochemistry is paramount in the synthesis of chiral molecules. This section explores various cutting-edge techniques to achieve high levels of enantioselectivity and diastereoselectivity in the formation of this compound scaffolds.
Asymmetric Catalysis Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation, including Cobalt-Catalyzed Methods
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. nih.govnih.govresearchgate.net Transition-metal-catalyzed reactions, in particular, have been extensively developed for the formation of crucial carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Recent advancements have highlighted the potential of cobalt-catalyzed reactions in asymmetric synthesis. nih.govacs.orgrsc.org For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to efficiently produce chiral vicinal amino alcohols with high yields and enantioselectivities (up to 99% ee). nih.govacs.org This method relies on an amino-group-assisted coordination strategy and a proton-shuttle-activated outer-sphere mechanism. nih.gov The versatility of cobalt catalysis is further demonstrated by its application in the reductive coupling of isocyanates with tertiary alkyl halides to generate sterically bulky chiral amides. acs.org Inspired by these successes, researchers envision a stereoselective reductive addition strategy for isocyanates with racemic electrophiles, representing a novel paradigm in metal-catalyzed enantioconvergent synthesis. acs.org
Furthermore, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents provide a straightforward and versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov This approach is tolerant of various functional groups and can be performed under mild conditions. nih.gov The development of novel ligands, such as those combining the axial chirality of binaphthyl scaffolds with the coordination properties of mono-N-protected amino acids, has expanded the scope of palladium-catalyzed asymmetric C-H activation reactions. researchgate.net
Chiral Auxiliary-Mediated Strategies for Precise Stereocontrol in Amino Acid Synthesis
Chiral auxiliaries play a crucial role in directing the stereochemical outcome of a reaction, enabling the synthesis of specific stereoisomers. These auxiliaries are temporarily incorporated into the substrate, guide the formation of the desired stereocenter, and are subsequently removed.
One notable application of this strategy is the use of N-tert-butanesulfinyl imines. The stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal (B1274127) provides an efficient route to chiral α-disubstituted β-homoprolines. nih.govacs.org The stereochemical outcome of this reaction can be controlled by either changing the configuration of the tert-butanesulfinamide chiral auxiliary or by employing a different stereodivergent allylation protocol. acs.org This approach allows for the introduction of various substituents at the α-position of the pyrrolidine (B122466) scaffold with high diastereoselectivity. acs.org
Another example involves the synthesis of N-(aminocycloalkylene)amino acid derivatives. nih.govnih.gov In this method, enantiopure α-hydroxy acid esters are converted to their corresponding chiral triflate esters. nih.govnih.gov Subsequent nucleophilic substitution with aminopyrrolidine or aminopiperidine derivatives proceeds with inversion of configuration, yielding methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity. nih.govnih.gov
Biocatalytic and Enzymatic Routes for the Production of Enantiopure Intermediates
Biocatalysis has become an increasingly important tool in organic synthesis, offering environmentally friendly and highly selective methods for producing enantiopure compounds. nih.gov Enzymes, as natural catalysts, can perform complex transformations with remarkable precision, often under mild reaction conditions. nih.govacs.org
The synthesis of enantiopure amino acids and their derivatives has greatly benefited from biocatalytic approaches. acs.org For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been employed for the asymmetric synthesis of various N-arylated aspartic acids. acs.org This enzyme demonstrates a broad substrate scope, facilitating the addition of a variety of arylamines to fumarate (B1241708) with high conversion rates and excellent enantiomeric excess (>99% ee). acs.org
Furthermore, a one-pot, two-step chemoenzymatic route has been developed for the synthesis of chiral pyrazolidin-3-ones, highlighting the highly regio- and stereoselective hydroamination step catalyzed by EDDS lyase. acs.org Biocatalytic platforms have also been established for the synthesis of enantiopure propargylic alcohols and amines from readily available racemic starting materials. nih.gov This involves a deracemization cascade using a peroxygenase and either an (R)-selective or (S)-selective alcohol dehydrogenase. nih.gov
The scope of biocatalysis is continually expanding through protein engineering and the incorporation of noncanonical amino acids, leading to the development of enzymes with novel functionalities. acs.org
Stereoselective Homologation Reactions to Expand the N-Boc Amino Acid Homologous Series, such as the Synthesis of N-Boc-β3-Amino Acid Methyl Esters from α-Amino Acids
Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, are essential for accessing homologous series of amino acids. The Arndt–Eistert reaction is a classic method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts. rsc.org However, this method often involves the use of hazardous reagents like diazomethane. rsc.org
To address these safety concerns, safer and more efficient alternatives have been developed. One such method for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids avoids the use of toxic reagents. rsc.orgnih.govrsc.org This procedure involves a Wittig-type reaction with a methoxyphosphonium ylide, followed by a series of transformations including DIBAL-H reduction, enol-keto isomerization, oxidative cleavage, and final methylation. nih.gov This approach has been successfully applied to the formal synthesis of sedum alkaloids. rsc.org
Another established homologation method is the cyanation reaction, where an N-protected α-amino alcohol is converted to a β-amino cyanide, which is then hydrolyzed to the corresponding carboxylic acid. rsc.org However, this method relies on the use of highly toxic cyanide salts. rsc.org
The development of these stereoselective homologation reactions provides access to a wider range of N-Boc protected amino acids with varying chain lengths, which are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules. nih.govrsc.org
Development of Efficient and Chemoselective N-Boc Protection and Deprotection Protocols
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. rsc.orgnih.gov The development of efficient and selective methods for both the introduction (protection) and removal (deprotection) of the Boc group is crucial for the successful synthesis of complex molecules containing amino functionalities.
Optimized Chemoselective N-Boc Protection of Amine and Amino Acid Moieties under Mild Conditions
The standard method for N-Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org However, various catalysts and conditions have been developed to improve the efficiency and chemoselectivity of this reaction, especially for substrates with multiple reactive functional groups. organic-chemistry.orgresearchgate.netrsc.org
Several mild and efficient protocols for the chemoselective mono-N-Boc protection of amines have been reported. researchgate.net These methods often utilize catalysts that can be easily separated and reused, contributing to more sustainable synthetic processes. organic-chemistry.orgresearchgate.net For instance, thioglycoluril and guanidine (B92328) hydrochloride have been used as organocatalysts for the N-Boc protection of diverse amines, amino acids, and peptides. researchgate.net The use of glycerol (B35011) as a solvent at room temperature provides a green and catalyst-free protocol for the chemoselective N-Boc protection of a wide range of amines, avoiding the formation of common side products. rsc.org
Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective, yielding optically pure N-t-Boc derivatives from chiral amines and amino acid esters without the formation of oxazolidinones from amino alcohols. organic-chemistry.org These optimized protocols offer significant advantages in terms of operational simplicity, reaction time, and functional group tolerance. rsc.org
| Catalyst/Solvent System | Substrate Scope | Key Advantages |
| Thioglycoluril | Structurally diverse amines | Catalyst is recoverable and reusable. researchgate.net |
| Guanidine hydrochloride/Ethanol | Amines, diamines, hydroxylamines, amino acids, peptides | Selective mono-N-Boc protection, chemoselective for hydroxylamines. researchgate.net |
| Glycerol | Aliphatic, aromatic, and heteroaromatic amines | Catalyst-free, green solvent, rapid reaction, high selectivity. rsc.org |
| Water | Amines, chiral amines, amino acid esters, amino alcohols | Catalyst-free, chemoselective, no oxazolidinone formation. organic-chemistry.org |
| Oxalyl chloride/Methanol (B129727) | Aliphatic, aromatic, and heterocyclic N-Boc compounds | Mild, room temperature, rapid (1-4h), high yields (up to 90%). rsc.orgresearchgate.netrsc.orgnih.gov |
| FeCl₃ | N-Boc protected amino acids and peptides | Mild, cost-effective, applicable to solid-phase peptide synthesis. researchgate.net |
| Silica (B1680970) gel/Toluene (B28343) | N-Boc protected amines | Mild, high yields, suitable for compounds sensitive to other mild methods. researchgate.net |
| TBAF/THF | N-Boc protected amines | Selective for acid- and base-sensitive groups. researchgate.net |
The development of mild and selective deprotection methods is equally important to avoid the degradation of sensitive functional groups within the molecule. While strong acids like trifluoroacetic acid (TFA) are traditionally used for Boc deprotection, milder alternatives have been sought. rsc.orgnih.gov
A noteworthy mild method for the selective deprotection of the N-Boc group utilizes oxalyl chloride in methanol at room temperature. rsc.orgresearchgate.netrsc.orgnih.gov This procedure is effective for a wide range of aliphatic, aromatic, and heterocyclic substrates, affording the deprotected amines in high yields within a few hours. rsc.orgresearchgate.netrsc.org This method has proven successful even for complex molecules where traditional acid-mediated protocols failed. nih.gov
Other mild deprotection strategies include the use of Lewis acids like FeCl₃, which can be used for both solution-phase and solid-phase peptide synthesis. researchgate.net Additionally, methods employing silica gel in refluxing toluene or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF offer selective deprotection under neutral or basic conditions, respectively, and are compatible with various acid- and base-sensitive functional groups. researchgate.net
Orthogonal Deprotection Strategies for N-Boc Groups in Multistep Organic Synthesis
In the complex, multistep synthesis of molecules such as this compound and its derivatives, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability in various reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. total-synthesis.commcours.net Its key advantage lies in its acid-labile nature, which allows for selective removal under mild acidic conditions, a property that makes it "orthogonal" to other common protecting groups. total-synthesis.com This orthogonality is crucial as it permits the deprotection of one functional group without affecting others in the molecule. mcours.net
The typical method for N-Boc deprotection involves acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in organic solvents like ethyl acetate (B1210297) or dioxane. nih.gov However, a range of other conditions have been developed, including the use of Lewis acids, aqueous phosphoric acid, or even heating in water, which can offer alternative selectivity. nih.govresearchgate.net The orthogonality of the Boc group is most evident when paired with other classes of protecting groups that are cleaved under different conditions. For instance, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by treatment with a base (e.g., piperidine), and the Cbz (benzyloxycarbonyl) group, which is cleaved by catalytic hydrogenation. total-synthesis.com Another orthogonal partner is the Alloc (allyloxycarbonyl) group, which is removed using palladium catalysis. total-synthesis.com This compatibility allows for intricate synthetic sequences where different amino functionalities can be unmasked at specific stages for further reaction. mcours.net
Table 1: Orthogonal Protection Schemes with N-Boc Group
| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal to Boc? |
|---|---|---|---|
| Boc | tert-butyloxycarbonyl | Mild Acid (e.g., TFA, HCl) total-synthesis.comnih.gov | - |
| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine) total-synthesis.com | Yes |
| Cbz (Z) | Benzyloxycarbonyl | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com | Yes |
| Alloc | Allyloxycarbonyl | Palladium (0) Catalysis total-synthesis.com | Yes |
Novel Coupling and Condensation Reactions for this compound Scaffold Assembly
The construction of the this compound scaffold relies on efficient and reliable methods for forming key bonds, particularly amide linkages. Modern synthetic chemistry offers a variety of powerful coupling and condensation reactions to achieve this with high yield and stereochemical fidelity.
Carbodiimide-Based Coupling Methodologies for N-Boc Amino Acid Incorporations
Carbodiimide-mediated coupling is one of the most common strategies for forming peptide (amide) bonds in organic synthesis. thieme-connect.de The major advantage of this method is that the coupling agent can be added directly to a mixture of the N-Boc protected amino component and the carboxylic acid component, avoiding the need for pre-activation. thieme-connect.de The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with an amine to form the desired amide bond. peptide.com
Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). thieme-connect.denih.gov While effective, a significant challenge in carbodiimide (B86325) chemistry is the potential for side reactions and racemization of chiral centers. thieme-connect.deluxembourg-bio.com The O-acylisourea intermediate can rearrange to a stable N-acylurea, reducing the yield, or lead to the formation of a 4,5-dihydrooxazol-5(4H)-one (azlactone), which can cause epimerization. thieme-connect.depeptide.com
To suppress these side reactions and minimize racemization, coupling reactions are almost always performed with additives. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective additives that react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and side reactions. luxembourg-bio.com The use of water-soluble EDC is particularly advantageous as the resulting urea (B33335) byproduct is also water-soluble, simplifying purification through aqueous extraction. thieme-connect.depeptide.com In some cases, performing the reaction in a two-phase system of water and an organic solvent like dichloromethane has been shown to afford high yields with very low racemization. luxembourg-bio.com
Table 2: Common Carbodiimide Coupling Systems
| Carbodiimide | Additive | Key Features & Byproducts |
|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, HOAt | Inexpensive; Byproduct (DCU) is insoluble in most common solvents, allowing for removal by filtration. thieme-connect.depeptide.com |
| EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt, HOAt | Water-soluble carbodiimide and water-soluble urea byproduct simplify purification by aqueous extraction. thieme-connect.depeptide.com |
| DIC (N,N'-diisopropylcarbodiimide) | HOBt, HOAt | Liquid reagent, easier to handle than solid DCC. The urea byproduct is more soluble in organic solvents. |
Phosphonium (B103445) Salt-Mediated Reactions for the Stereoselective Synthesis of Unsaturated N-Boc Amino Acid Derivatives, such as Wittig Reactions
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes and ketones) and a phosphorus ylide. youtube.com This methodology has been successfully adapted for the stereoselective synthesis of unsaturated N-Boc amino acid derivatives. acs.orgnih.gov This approach is valuable for creating analogues of this compound containing carbon-carbon double bonds, which can serve as important structural motifs or synthetic handles.
The synthesis typically begins with the preparation of an amino acid-derived phosphonium salt. acs.orgnih.gov For example, an N-Boc protected amino ester containing a halide can be reacted with triphenylphosphine (B44618) in an SN2 reaction to generate the corresponding phosphonium salt. youtube.comacs.orgnih.gov This salt is then deprotonated with a base to form the reactive phosphorus ylide. youtube.com The subsequent reaction of this ylide with an aldehyde or ketone yields the unsaturated N-Boc amino acid derivative. acs.orgnih.gov
A key advantage of this method is the potential for high stereoselectivity. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Ylides stabilized by an electron-withdrawing group, such as an ester, generally lead to the formation of the (E)-alkene (trans isomer) with high selectivity. youtube.com Research has shown that using mild reaction conditions, such as solid-liquid phase-transfer catalysis with a weak base like potassium phosphate, can afford the corresponding unsaturated amino acids without racemization at the alpha-carbon. acs.orgnih.gov This method allows for the incorporation of a wide variety of functional groups into the amino acid side chain by choosing the appropriate aldehyde. acs.orgnih.gov
Table 3: Examples of Wittig Reactions for Unsaturated N-Boc Amino Acid Synthesis
| N-Boc Amino Acid Derivative | Carbonyl Reactant | Base / Conditions | Product Type | Reference |
|---|---|---|---|---|
| γ-iodo N-Boc-amino ester derived phosphonium salt | Aromatic/Aliphatic Aldehydes | K₃PO₄, Phase-Transfer | Unsaturated amino acids | acs.orgnih.gov |
| γ-iodo N-Boc-amino ester derived phosphonium salt | Trifluoroacetophenone | K₃PO₄, Phase-Transfer | Trifluoromethyl-containing unsaturated amino acid | acs.orgnih.gov |
Chemical Transformations and Derivatization Strategies for N Boc Aminoethane Ss Acetic Acid Scaffolds
Selective Modification of the Carboxylic Acid Functionality in N-Boc-Aminoethane-SS-acetic Acid
The carboxylic acid group is a primary site for derivatization, enabling the conjugation of this compound to other molecules.
Esterification and Amidation Reactions for Diverse Conjugates
Esterification and amidation are fundamental reactions for modifying the carboxylic acid moiety.
Esterification: The carboxylic acid can be converted to an ester under various conditions. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. A method for preparing amino acid methyl esters involves the use of methanol (B129727) with trimethylchlorosilane at room temperature. researchgate.net This transformation is useful for creating prodrugs or for temporarily protecting the carboxylic acid during other synthetic steps.
Amidation: The formation of an amide bond is a common strategy for linking the scaffold to peptides, proteins, or other amine-containing molecules. luxembourg-bio.com This reaction is typically carried out using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate the carboxylic acid. medchemexpress.com The resulting amide bond is generally stable, making this a robust method for creating conjugates.
| Transformation | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | researchgate.net |
| Esterification | Methanol, Trimethylchlorosilane | Methyl Ester | researchgate.net |
| Amidation | Amine, HATU/DIEA | Amide | luxembourg-bio.com |
| Amidation | Amine, EDC | Amide | medchemexpress.com |
Conversion to Activated Esters and Anhydrides for Subsequent Coupling
To enhance the reactivity of the carboxylic acid for coupling reactions, it can be converted into an activated ester or an anhydride.
Activated Esters: N-Hydroxysuccinimide (NHS) esters are frequently used for this purpose. google.comgoogle.com The carboxylic acid is reacted with NHS in the presence of a coupling agent like DCC to form the NHS ester. google.com This activated ester readily reacts with primary amino groups to form stable amide bonds, often used in bioconjugation. google.com Another example is the formation of pentafluorophenyl (Pfp) esters. wiley-vch.de
Anhydrides: Symmetrical anhydrides can be formed by reacting two equivalents of the N-Boc-protected amino acid with one equivalent of a carbodiimide (B86325). luxembourg-bio.com These anhydrides are highly reactive acylating agents.
Transformations Involving the Aminoethane Backbone of this compound
The aminoethane portion of the molecule also presents opportunities for structural modification.
Functionalization at Alpha or Beta Carbons with Retention of Stereochemistry
Modifying the carbon backbone of amino acids while preserving their stereochemistry is a significant area of synthetic chemistry. While direct functionalization of the α- or β-carbons of the aminoethane thiol portion of the target molecule is complex, related methodologies can be considered. For instance, a protocol for the aminohalogenation of α,β-unsaturated esters and ketones followed by treatment with a base provides a route to N-protected α,β-dehydroamino acid derivatives. nih.gov In other systems, α-C–H bond functionalization of N-Boc protected cyclic amines has been achieved through deprotonation with a strong base followed by reaction with an electrophile. nih.gov
Intramolecular Ring-Closing Reactions to Form Heterocyclic Derivatives, including Thiazolidines from N-Boc β-Amino Thiols
The presence of both a protected amine and a thiol group (after disulfide reduction) allows for intramolecular cyclization reactions to form various heterocyclic structures.
Thiazolidine Formation: N-Boc protected β-amino thiols can undergo cyclization to form thiazolidines. This can be achieved by reacting the β-amino thiol with an aldehyde or ketone. researchgate.net The N-Boc group can influence the reactivity and stereochemical outcome of such cyclizations. The synthesis of thiazolidinones, a related class of compounds, can be achieved through the cyclocondensation of Schiff bases with α-mercaptoalkanoic acids. researchgate.net
Other Heterocycles: Intramolecular reactions involving the N-Boc group and other functionalities can lead to different heterocyclic systems. For example, intramolecular cyclization of N-Boc tethered epoxides can yield 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org
Derivatization for the Introduction of Advanced Chemical Functionalities (e.g., Glycoprobe Precursors, PROTAC Linkers)
The versatile scaffold of this compound can be derivatized to create molecules with specialized functions.
Investigation of the Chemical Stability of this compound under Various Reaction Conditions
The utility of this compound as a scaffold in chemical synthesis is intrinsically linked to its chemical stability. The molecule possesses two key functional moieties whose reactivity dictates its compatibility with various reaction conditions: the tert-butyloxycarbonyl (Boc) protecting group and a disulfide bond. Understanding the stability of these groups is paramount for the strategic design of synthetic pathways.
The Boc group is a widely used amine protecting group in organic synthesis, valued for its resistance to a variety of reagents. researchgate.net It is generally stable under basic, nucleophilic, and catalytic hydrogenation conditions. organic-chemistry.orgtotal-synthesis.com However, its defining characteristic is its lability under acidic conditions. researchgate.netresearchgate.net The cleavage mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release a stable tert-butyl cation, isobutene, and carbon dioxide, regenerating the free amine. total-synthesis.comchemistrysteps.com Strong acids such as trifluoroacetic acid (TFA) are commonly employed for this deprotection. chemistrysteps.com Even mildly acidic conditions can lead to premature cleavage, a factor that must be considered during purification or prolonged reaction times. researchgate.netresearchgate.net
The disulfide bond, on the other hand, serves as a covalent linkage that is sensitive to the redox potential of the surrounding environment. nih.gov These bonds are critical in stabilizing the tertiary and quaternary structures of proteins, particularly in the oxidizing extracellular environment. nih.govmetwarebio.com The stability of a disulfide bond is significantly influenced by pH, with degradation pathways observed under both neutral and basic conditions. nih.gov The primary mechanism of cleavage involves reduction to the corresponding thiols. This can be achieved with a variety of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The structural conformation of the disulfide bond itself can also impact its reactivity and stability. researchgate.net
The dual nature of this compound, containing both an acid-labile protecting group and a redox-sensitive linkage, necessitates a careful selection of reaction conditions to achieve selective transformations. For instance, modifications to the carboxylic acid moiety can be performed under conditions that are neutral or basic and non-reducing to preserve the integrity of both the Boc group and the disulfide bond. Conversely, selective cleavage of the disulfide bond can be achieved using specific reducing agents while maintaining the Boc protection, provided the reaction is not conducted in a strongly acidic medium. Similarly, the Boc group can be removed with acid, leaving the disulfide bond intact if oxidizing or strongly reducing conditions are avoided.
The following tables summarize the expected stability of the this compound scaffold under different chemical environments based on established principles of functional group reactivity.
Table 1: Stability of the N-Boc Group
| Reagent/Condition | Expected Stability | Rationale |
| Acidic Conditions | ||
| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage occurs via protonation and fragmentation. chemistrysteps.com |
| Lewis Acids | Labile | Can catalyze the removal of the Boc group. total-synthesis.com |
| Mildly Acidic (e.g., Acetic Acid, 0.1% TFA during chromatography) | Potentially Labile | Cleavage can occur, especially with prolonged exposure or upon concentration. researchgate.net |
| Basic Conditions | ||
| Strong Bases (e.g., NaOH, KOH) | Stable | Resistant to basic hydrolysis. total-synthesis.com |
| Amine Bases (e.g., Triethylamine, DIPEA) | Stable | Commonly used as a base in reactions with Boc-protected compounds. organic-chemistry.org |
| Nucleophiles | ||
| Various Nucleophiles | Stable | Generally resistant to nucleophilic attack. organic-chemistry.org |
| Reductive/Oxidative Conditions | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The Boc group is resistant to these conditions. total-synthesis.com |
| Oxidizing Agents | Stable | Generally stable towards many common oxidizing agents. researchgate.net |
Table 2: Stability of the Disulfide Bond
| Reagent/Condition | Expected Stability | Rationale |
| Redox Conditions | ||
| Reducing Agents (e.g., DTT, TCEP) | Labile | Cleaved to form two thiol groups. |
| Oxidizing Environments | Stable | Disulfide bonds are formed and maintained under oxidizing conditions. nih.gov |
| pH Conditions | ||
| Acidic pH (e.g., pH < 6) | Generally Stable | More stable than at neutral or alkaline pH. nih.gov |
| Neutral to Basic pH (e.g., pH ≥ 7) | Potentially Labile | Susceptible to degradation via attack by hydroxide (B78521) ions. nih.gov |
| Other Conditions | ||
| Thiols | Potentially Labile | Can undergo thiol-disulfide exchange reactions. nih.gov |
| Elevated Temperatures | Varies | Stability can be temperature-dependent, often in conjunction with pH. metwarebio.com |
Role in Peptide and Biomolecule Conjugation Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides and proteins in the lab. A key aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. N-Boc-aminooxyacetic acid (Aoa), a related aminooxy derivative, plays a crucial role in the elongation of peptide chains.
In SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid support. The N-Boc group in N-Boc-Aoa serves as a temporary protecting group for the aminooxy functionality. This protection is essential to ensure that the aminooxy group does not react out of turn during the peptide coupling steps. After the desired peptide sequence is assembled, the N-Boc group can be removed, revealing the reactive aminooxy group. This group's increased nucleophilicity, due to the alpha-effect of the adjacent oxygen atom, allows for highly specific (chemoselective) reactions with molecules containing carbonyl groups (aldehydes or ketones). iris-biotech.de This process, known as oxime ligation, results in the formation of a stable oxime bond, which is more resistant to breaking down in water (hydrolysis) compared to similar bonds like imines. iris-biotech.de
This method allows for the controlled and sequential joining of different peptide fragments, making it possible to construct large and complex proteins. iris-biotech.de The ability to introduce a reactive handle like the aminooxy group at a specific position in the peptide chain is a powerful tool for creating custom biomolecules with unique functions.
Strategies for Bioconjugation and Targeted Immobilization of Biomolecules
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or peptide. N-Boc-Aminoethane-SS-acetic acid and its analogues are instrumental in developing strategies for creating these conjugates and attaching them to surfaces.
Chemoselective Ligation for the Formation of Conjugates
Chemoselective ligation refers to chemical reactions that form a bond between two functional groups with high specificity, even in the presence of many other reactive groups. This is crucial when working with complex biomolecules.
Oxime Bond Formation: As mentioned earlier, the reaction between an aminooxy group (from a deprotected N-Boc-aminooxy derivative) and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is a prime example of chemoselective ligation. iris-biotech.dersc.org This reaction is highly reliable because it can be performed in water-based solutions under mild conditions, and it doesn't require metal catalysts that could interfere with the function of the biomolecules. rsc.org Oxime ligation has been successfully used to create a wide variety of bioconjugates, including those involving polymers, peptides, nucleic acids, and sugars. rsc.orgnih.gov
Native Chemical Ligation (NCL): NCL is another powerful technique for joining unprotected peptide fragments. nih.gov The classic NCL reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govacs.org The thiol group of the cysteine attacks the thioester, leading to the formation of a native peptide bond at the ligation site. nih.gov While this compound itself is not directly used in the core NCL reaction, the thiol group generated after the cleavage of its disulfide bond can participate in similar thiol-based ligations. Furthermore, derivatives containing thiol groups are essential for auxiliary-mediated NCL, which expands the scope of the reaction to ligation sites other than cysteine. nih.govnih.gov These auxiliaries, often containing a thiol group, facilitate the ligation and are subsequently removed. nih.gov
Design of Cleavable Linkers for Controlled Release of Conjugated Entities
A key feature of this compound is its disulfide bond (-S-S-). This bond can be broken under specific reducing conditions, such as those found inside cells where there are high concentrations of molecules like glutathione. axispharm.com This property makes it an ideal component for creating "cleavable linkers."
These linkers are used to connect a therapeutic agent (like a drug) to a targeting molecule (like an antibody). axispharm.com The resulting conjugate can circulate in the body, and once it reaches its target (e.g., a tumor cell), the reducing environment within the cell breaks the disulfide bond, releasing the drug precisely where it is needed. This targeted delivery approach helps to minimize side effects on healthy tissues and increase the effectiveness of the therapy. axispharm.com The stability of the disulfide linker can be fine-tuned, for instance, by adding bulky chemical groups near the disulfide bond to make it more stable. nih.gov
Development of Amino Acid-Based Supramolecular Assemblies
Supramolecular assemblies are complex, ordered structures formed from the spontaneous association of smaller molecules held together by non-covalent interactions like hydrogen bonds and stacking of aromatic rings. nih.govacs.org Amino acid derivatives are excellent building blocks for these assemblies due to their ability to form such interactions. nih.govrsc.org
Self-Assembling Hydrogelators: Certain amino acid derivatives can self-assemble in water to form three-dimensional networks that trap large amounts of water, creating a gel-like material known as a hydrogel. acs.orgrsc.orgresearchgate.net These molecules are called hydrogelators. The process of self-assembly can be triggered by changes in conditions like pH. acs.orgresearchgate.netrsc.org The resulting hydrogels are often biocompatible and biodegradable, making them promising materials for biomedical applications like drug delivery and tissue engineering. nih.govrsc.orgnih.gov For example, hydrogels formed from N-terminally protected aromatic amino acid derivatives have been shown to effectively entrap and release drugs. rsc.orgrsc.org The disulfide bond in this compound can also be used to create hydrogels that are responsive to reducing conditions, meaning they can dissolve and release their contents in a controlled manner. acs.org
Applications in Phosphonopeptide Synthesis and Related Phosphorus-Containing Biomimics
Phosphonopeptides are analogues of natural peptides where a peptide bond is replaced by a more stable phosphonate (B1237965) group. nih.gov These compounds are of great interest because they can mimic the transition states of enzymatic reactions and act as potent enzyme inhibitors. nih.gov
The synthesis of phosphonopeptides often involves the coupling of an amino acid or peptide with a phosphonic acid derivative. Boc-protected amino acids are commonly used in these synthetic routes. organic-chemistry.org For instance, a common method involves reacting an N-Boc protected imine with a phosphite (B83602) to create an α-amino phosphonate. organic-chemistry.org While direct applications of this compound in this specific context are less documented, the principles of using Boc-protected amino-functionalized building blocks are central to the field. The synthesis can be carried out on a solid support, similar to SPPS, allowing for the efficient construction of these peptide mimics. capes.gov.br The resulting phosphonopeptides have been synthesized in good yields through methods that avoid racemization, ensuring the correct stereochemistry of the final product. nih.gov
Stereochemical Characterization and Control in N Boc Aminoethane Ss Acetic Acid Chemistry
Methodologies for the Assessment of Enantiomeric and Diastereomeric Purity
Ensuring the stereochemical fidelity of N-Boc-Aminoethane-SS-acetic acid requires a suite of advanced analytical techniques capable of distinguishing between subtle three-dimensional variations in molecular structure.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the direct separation of enantiomers. mdpi.com For N-Boc protected amino acids and their derivatives, this is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective. These phases operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.
The separation efficiency is influenced by several factors, including the mobile phase composition, additives, and temperature. For N-Boc amino acid derivatives, reversed-phase conditions are common, often employing mixtures of acetonitrile (B52724) or methanol (B129727) with water. Acidic additives like trifluoroacetic acid (TFA) are frequently used to ensure good peak shape and reproducibility. The choice of the specific CSP and the optimization of mobile phase conditions are critical for achieving baseline resolution of the enantiomers.
Table 1: Representative HPLC Parameters for Chiral Separation of N-Boc-Amino Acid Derivatives This table is illustrative and based on typical conditions for analogous compounds, as specific data for this compound is not publicly available.
| Parameter | Typical Value/Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA, IC) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 20 - 40 °C |
| Detection | UV at 210-220 nm |
While HPLC is excellent for quantification of purity, spectroscopic methods provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for structure elucidation. rsc.orgcreative-biostructure.com For a molecule like this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms. While the disulfide bond itself is NMR-invisible, the chemical shifts of adjacent nuclei, particularly the β-carbons of the cysteine-like moiety, are sensitive to the redox state (thiol vs. disulfide). frontiersin.org For instance, the multiplicity and chemical shift of the methylene (B1212753) protons adjacent to the sulfur atoms can be a key differentiator between the thiol and disulfide forms. researchgate.net Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities, which helps in defining the three-dimensional structure and conformation, especially for the disulfide linkage. researchgate.net
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it exceptionally sensitive to chiral molecules. wikipedia.org The disulfide bond itself is a chromophore that gives rise to a CD signal, typically in the near-UV region (250-350 nm). creative-proteomics.comlibretexts.org The sign and intensity of this signal are directly related to the dihedral angle of the S-S bond, providing a fingerprint of its conformation. nih.gov This technique is invaluable for monitoring conformational changes in the disulfide bridge that may be induced by changes in the molecular environment. nih.govnih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In the context of stereochemistry, it can reveal details about hydrogen bonding. For a molecule containing an amide-like Boc-protecting group, intramolecular hydrogen bonds (e.g., between the N-H and the disulfide sulfur atoms) can influence the conformation and chirality of the disulfide bond. nih.govacs.org Changes in the vibrational frequencies of the N-H and C=O groups can indicate the presence and strength of such interactions.
Strategies for Maintaining Stereochemical Integrity During Complex Chemical Transformations
Maintaining the stereochemical purity of a chiral center during synthesis is a significant challenge. The disulfide bond itself is a dynamic functional group that can undergo exchange reactions.
The formation of the disulfide bond is an oxidation reaction, often achieved by oxidizing the corresponding thiol precursors. creative-proteomics.com Care must be taken to avoid side reactions and to ensure the correct pairing if multiple cysteine-like residues are present. nih.gov The pH of the reaction medium is a critical parameter, as thiol-disulfide exchange reactions are typically inhibited at acidic pH (below 8) where the protonated thiol form is favored over the more reactive thiolate anion. wikipedia.org
During other chemical transformations on the molecule, such as modifications of the carboxylic acid, the chiral center alpha to the nitrogen can be susceptible to racemization. This is particularly true under harsh basic or acidic conditions. Therefore, mild reaction conditions are essential. The use of enzymes for certain transformations can offer high stereoselectivity and avoid the need for extreme pH or temperature, thus preserving the molecule's stereochemical integrity. researchgate.net
Investigation of the Influence of Reaction Parameters on Stereoselectivity and Yield
The stereochemical outcome of a synthesis is often a delicate balance of various reaction parameters. For a molecule like this compound, controlling the chirality of both the amino acid backbone and the disulfide bond is crucial.
The inherent chirality of the disulfide bond is determined by its dihedral angle, which is influenced by steric and electronic factors within the molecule. acs.org Noncovalent interactions, such as hydrogen bonding, can play a decisive role in controlling this chirality. nih.govacs.org For example, the formation of an intramolecular hydrogen bond between an amide proton and a sulfur atom can direct the stereochemical outcome of the disulfide linkage. nih.gov The choice of solvent can also be critical, as it can mediate these noncovalent interactions.
In asymmetric synthesis leading to chiral amino acid derivatives, key parameters influencing stereoselectivity and yield include:
Temperature: Lower temperatures often increase stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
Catalyst: The choice of a chiral catalyst or auxiliary is fundamental in many asymmetric syntheses.
Reagents and Solvents: The nature of the reagents and the polarity of the solvent can significantly impact reaction rates and the stereochemical pathway.
Systematic screening of these parameters is necessary to optimize the synthesis for both high yield and high stereochemical purity.
Emerging Research Directions and Future Prospects for N Boc Aminoethane Ss Acetic Acid
Development of Next-Generation Sustainable and Efficient Synthetic Methodologies
The drive towards greener and more efficient chemical synthesis is a major trend in the production of complex molecules like N-Boc-aminoethane-SS-acetic acid. Future research in this area is expected to focus on several key aspects to minimize environmental impact and improve economic feasibility.
One promising direction is the adoption of flow chemistry . Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. mdpi.comnih.gov For a molecule like this compound, a multi-step flow synthesis could be envisioned, potentially starting from simple, readily available precursors. Such a process would likely involve in-line purification and reaction monitoring, reducing solvent usage and waste generation.
Another area of intense research is the development of biocatalytic methods . Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. nih.govacs.org Future methodologies might employ enzymes for the key bond-forming steps in the synthesis of this compound. For instance, lipases could be used for the esterification steps if the synthesis proceeds through an ester intermediate, and other enzymes could be engineered to facilitate the formation of the disulfide bond or the introduction of the Boc protecting group. acs.org The use of biocatalysts could lead to a significant reduction in the use of hazardous reagents and solvents. nih.gov
Furthermore, there is a continuous effort to develop more environmentally benign reagents and solvent systems . Research into replacing traditional solvents like dichloromethane (B109758) and DMF with greener alternatives such as propylene (B89431) carbonate is ongoing. researchgate.net For the N-Boc protection step, which is crucial in the synthesis of this compound, research continues to explore milder and more efficient catalytic systems to replace potentially harsh or wasteful reagents. mdpi.com
The following table summarizes potential future sustainable synthetic strategies for this compound:
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Flow Chemistry | Improved safety, efficiency, and scalability; reduced waste. mdpi.comnih.gov | Initial setup costs; requirement for specialized equipment. |
| Biocatalysis | High selectivity; mild reaction conditions; reduced environmental impact. nih.govacs.org | Enzyme stability and cost; need for enzyme engineering for specific substrates. |
| Green Reagents/Solvents | Reduced toxicity and environmental footprint. researchgate.net | Identifying suitable alternatives with comparable performance. |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The structural motifs of this compound make it an ideal candidate for inclusion in automated synthesis and high-throughput screening (HTS) platforms, particularly in the context of drug discovery and materials science.
The modular nature of this compound, with its distinct reactive ends, lends itself to the rapid generation of chemical libraries. Automated platforms can be programmed to combine this compound with a diverse range of building blocks, attaching different moieties to the deprotected amine and the carboxylic acid. This is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where this compound could serve as a cleavable linker. nih.govresearchgate.netnih.gov Automated synthesis would allow for the rapid creation of a library of PROTACs with varying lengths and chemical properties, which could then be screened for their ability to degrade specific target proteins. researchgate.netnih.gov
High-throughput screening (HTS) methodologies are essential for evaluating the large number of compounds generated by automated synthesis. researchgate.netresearchgate.net For derivatives of this compound, HTS assays could be developed to assess various properties, such as the efficiency of disulfide bond cleavage in a reducing environment, binding affinity to target proteins, or self-assembly characteristics on different surfaces. nih.govnih.gov Mass spectrometry-based screening methods are particularly well-suited for analyzing the cleavage of the disulfide bond in a high-throughput manner. nih.govnih.gov
The integration of automated synthesis and HTS can be conceptualized in the following workflow:
| Step | Description | Key Technologies |
| 1. Library Design | In silico design of a library of derivatives based on this compound. | Computational modeling and cheminformatics. |
| 2. Automated Synthesis | Robotic synthesis of the designed library in a multi-well plate format. researchgate.net | Liquid handling robots, automated reactors. |
| 3. High-Throughput Screening | Rapid screening of the library for desired properties (e.g., biological activity, material properties). researchgate.netresearchgate.net | HTS plate readers, mass spectrometry, cell-based assays. |
| 4. Data Analysis | Analysis of screening data to identify lead compounds or materials. | Bioinformatics and data analysis software. |
Exploration of this compound Derivatives in Advanced Materials Science and Nanotechnology
The bifunctional nature of this compound makes it a highly attractive molecule for the surface functionalization of materials and the development of "smart" biomaterials.
A significant area of future research will likely involve the use of this compound and its derivatives to create self-assembled monolayers (SAMs) on various substrates. researchgate.netnih.gov The thiol group, which can be generated from the disulfide bond, has a strong affinity for gold surfaces, while the carboxylic acid can bind to metal oxides. biomedres.usresearchgate.netmdpi.com This allows for the precise control of surface chemistry, which is crucial for applications in biosensors, biocompatible coatings, and nanoelectronics. nih.govmdpi.com The Boc-protected amine provides a latent reactive group that can be deprotected on the surface to allow for the subsequent attachment of other molecules, such as proteins or DNA. researchgate.net
The cleavable disulfide bond is a key feature for the development of stimuli-responsive biomaterials . For example, hydrogels cross-linked with derivatives of this compound could be designed to degrade in the reducing environment of the cell, allowing for the controlled release of encapsulated drugs. This is a highly sought-after property for targeted drug delivery systems.
In the realm of nanotechnology , this compound could be used to functionalize nanoparticles, such as gold nanoparticles, for various biomedical applications. biomedres.usnih.govmdpi.comresearchgate.netresearchgate.net The disulfide bond would provide a stable anchor to the nanoparticle surface, while the carboxylic acid and the amine (after deprotection) could be used to attach targeting ligands, imaging agents, or therapeutic molecules. The ability to create multifunctional nanoparticles is a key goal in the development of next-generation diagnostics and therapeutics.
The table below outlines potential applications of this compound derivatives in materials science:
| Application Area | Key Feature Utilized | Potential Impact |
| Self-Assembled Monolayers | Thiol/disulfide for gold binding, carboxylic acid for oxide binding, protected amine for further functionalization. researchgate.netbiomedres.usresearchgate.net | Development of advanced biosensors, biocompatible implants, and nanoelectronic devices. nih.gov |
| Stimuli-Responsive Hydrogels | Cleavable disulfide bond. | Targeted drug delivery systems with controlled release profiles. |
| Functionalized Nanoparticles | Bifunctionality for attaching to nanoparticles and conjugating biomolecules. nih.govmdpi.comresearchgate.net | Advanced diagnostic and therapeutic nanomedicines. biomedres.usresearchgate.net |
Advances in Spectroscopic and Analytical Techniques for In-Situ Structural Elucidation and Reaction Monitoring
A deeper understanding of the behavior of this compound and its derivatives in various chemical and biological environments requires the development and application of advanced analytical techniques.
In-situ spectroscopy will play a crucial role in monitoring reactions involving this compound in real-time. For example, Raman spectroscopy is a powerful tool for observing the formation and cleavage of the disulfide bond, as the S-S stretch gives a distinct signal. This would allow for the optimization of reaction conditions and the study of cleavage kinetics in biological media.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional techniques like COSY and HSQC, will continue to be essential for the detailed structural characterization of this compound and its derivatives. Variable temperature NMR studies could provide insights into the conformational dynamics of the molecule, including the rotation around the amide bond of the Boc group, which can exist as a mixture of rotamers.
Mass spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is indispensable for the analysis of this compound and its conjugates. nih.gov High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. nih.gov For disulfide-containing molecules, specific MS techniques are being developed to pinpoint the location of the disulfide bond and to monitor its reduction. nih.govnih.gov
The following table highlights key analytical techniques and their future applications for studying this compound:
| Technique | Application | Information Gained |
| Raman Spectroscopy | In-situ reaction monitoring. | Real-time kinetics of disulfide bond formation and cleavage. |
| 2D-NMR Spectroscopy | Detailed structural elucidation. | Connectivity of atoms, conformational dynamics, and identification of rotamers. |
| LC-MS/MS | Analysis of reaction products and conjugates. nih.gov | Molecular weight confirmation, structural fragmentation patterns, and identification of disulfide-linked species. nih.govnih.gov |
| In-situ FTIR | Studying self-assembly processes. | Monitoring the formation of self-assembled monolayers on surfaces. |
Q & A
Q. How can computational modeling predict the reactivity of the Boc-protected amine and disulfide moiety in complex reactions?
- Methods : Density Functional Theory (DFT) calculations (e.g., Gaussian software) to model transition states during Boc deprotection or SS-bond cleavage. Compare with experimental kinetics (e.g., Arrhenius plots) .
Q. What are the trade-offs between Boc protection and alternative groups (e.g., Fmoc) in peptide synthesis applications?
- Comparison :
- Boc : Stable under basic conditions but requires acidic deprotection (TFA), which may disrupt disulfide bonds.
- Fmoc : Labile under basic conditions (piperidine), compatible with SS bonds but less stable in long-term storage.
- Recommendation : Use Boc for acid-tolerant systems and Fmoc for base-sensitive constructs .
Q. How do researchers validate analytical methods for quantifying trace impurities in this compound?
- Validation Framework :
- Linearity : Calibration curves (R² > 0.99) across 0.1–100 µg/mL.
- LOQ/LOD : Determine via signal-to-noise ratios (10:1 and 3:1, respectively).
- Reproducibility : Inter-day precision tests with ≤5% RSD .
Q. What role does this compound play in designing enzyme-resistant peptide analogs?
Q. How can researchers troubleshoot low yields in Boc-deprotection steps without compromising the disulfide bridge?
- Optimization : Use milder acids (e.g., 10% TFA in DCM with scavengers like triisopropylsilane) and shorter reaction times (30–60 min). Confirm SS-bond retention via Ellman’s assay for free thiols .
Data Analysis and Reporting Standards
- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC). Document instrument calibration and batch-to-batch variability .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data and chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
